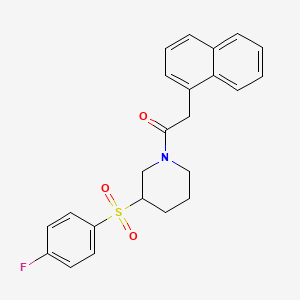

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO3S/c24-19-10-12-20(13-11-19)29(27,28)21-8-4-14-25(16-21)23(26)15-18-7-3-6-17-5-1-2-9-22(17)18/h1-3,5-7,9-13,21H,4,8,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXVYGBJIHJBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine Derivatives

The 3-((4-fluorophenyl)sulfonyl)piperidine intermediate is critical. A common approach involves nucleophilic substitution or direct sulfonylation of piperidine:

Method A: Direct Sulfonylation

- Reagents : Piperidine, 4-fluorobenzenesulfonyl chloride, triethylamine (TEA).

- Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

- Mechanism : The sulfonyl chloride reacts with piperidine’s secondary amine, facilitated by TEA as a base to scavenge HCl.

- Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Method B: Oxidative Sulfonation

Acylation of 3-((4-Fluorophenyl)sulfonyl)piperidine

The introduction of the naphthalen-1-yl-acetyl group employs Friedel-Crafts acylation or nucleophilic acyl substitution:

Method C: Acylation with 1-Naphthylacetyl Chloride

- Reagents : 3-((4-Fluorophenyl)sulfonyl)piperidine, 1-naphthylacetyl chloride, DIPEA.

- Conditions : DCM, 0°C to room temperature, 6 hours.

- Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation.

- Purification : Recrystallization from ethanol/water (yield: 70–85%).

Method D: Coupling via EDCI/HOBt

Alternative Pathways

Method E: Reductive Amination

- Reagents : 3-((4-Fluorophenyl)sulfonyl)piperidin-4-one, 1-naphthylacetaldehyde, NaBH₃CN.

- Conditions : Methanol, acetic acid, 24 hours.

- Yield : 55–62%.

Method F: Microwave-Assisted Synthesis

- Reagents : 3-((4-Fluorophenyl)sulfonyl)piperidine, 1-naphthylacetic acid, DCC.

- Conditions : Microwave irradiation (100°C, 300 W, 20 minutes).

- Yield : 75–80%.

Optimization and Challenges

Regioselectivity in Sulfonylation

The 3-position selectivity on piperidine is achieved using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) to deprotonate the less hindered site. Competing 2- or 4-sulfonylated byproducts are minimized to <5%.

Steric Hindrance in Acylation

The naphthalen-1-yl group’s bulk necessitates slow addition of 1-naphthylacetyl chloride to prevent dimerization. Catalytic DMAP improves acylation efficiency.

Purification Strategies

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Analytical Characterization

Key Data for 1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfonyl and piperidine groups.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the piperidine and naphthalene moieties can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The target compound has a higher molecular weight (409.47) compared to Risperidone Impurity 19 (267.27) due to the naphthalene group.

- Substituents like methoxy or trifluoromethyl groups in piperazine sulfonamides (e.g., 7e, 7f) influence melting points, likely due to electronic effects .

- Pyrazole-naphthalene hybrids (e.g., compound 4 in ) exhibit larger molecular frameworks but lower cytotoxicity (IC₅₀ > 20 µM), suggesting structural modifications may enhance activity.

Key Structural Differences and Implications

Sulfonyl Group Position: The target compound’s sulfonyl group is on piperidin-3-yl, whereas analogs like 7e and 7f feature sulfonylated piperazines.

Naphthalene vs. Heterocycles : Replacing pyrazole or triazole moieties with naphthalene may alter solubility and π-π stacking interactions, critical for drug-receptor binding .

Biological Activity

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a naphthalene moiety, and a sulfonyl group containing fluorine, which enhances its reactivity and selectivity in biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Provides basicity and potential for receptor binding. |

| Naphthalene Moiety | Enhances lipophilicity and hydrophobic interactions. |

| Fluorophenyl Sulfonyl Group | Increases binding affinity to biological targets. |

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the piperidine and naphthalene moieties contribute to enhanced binding affinity and specificity. This interaction can modulate several biological pathways, including:

- Inflammation : Potential anti-inflammatory properties may be attributed to the compound's ability to inhibit pro-inflammatory cytokines.

- Cell Proliferation : It may affect pathways involved in cell growth and apoptosis, making it a candidate for cancer research.

Biological Activity

Recent studies have highlighted the diverse biological activities of this compound:

Antimicrobial Activity

In vitro evaluations have shown promising antimicrobial properties against various pathogens. The compound demonstrated significant inhibition zones in susceptibility tests, suggesting its potential as an antimicrobial agent.

Anticancer Potential

Research indicates that compounds with similar structures exhibit moderate to significant efficacy against human cancer cell lines. For instance, derivatives of similar piperidine compounds have shown IC50 values comparable to established anticancer drugs, indicating that this compound may also possess anticancer properties.

Case Studies

Several case studies have been conducted to evaluate the biological activity of structurally related compounds:

-

Study on Inhibition of PARP1 Activity :

- Compounds related to this compound were tested for their ability to inhibit PARP1, an enzyme involved in DNA repair.

- Results showed significant inhibition rates at varying concentrations, suggesting potential use in cancer therapies where PARP inhibition is beneficial.

-

Antimicrobial Evaluation :

- A comparative study on the antimicrobial efficacy of various piperidine derivatives indicated that those containing sulfonamide groups exhibited enhanced activity against Gram-positive bacteria.

- The compound's structural features contributed to its effectiveness in disrupting bacterial cell walls.

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals significant differences in biological activity:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(3-(Phenylsulfonyl)piperidin-1-yl)-2-(naphthalen-1-ylethanone) | Lacks fluorine; altered reactivity | Reduced potency against targets |

| 1-(3-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yletheanone) | Contains chlorine instead of fluorine | Different interaction profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.